Product packaging for Heptane, 3,4-diethyl(Cat. No.:CAS No. 61869-01-0)

Heptane, 3,4-diethyl

Cat. No.: B14558633
CAS No.: 61869-01-0
M. Wt: 156.31 g/mol
InChI Key: UWOPVDFSBGDRJR-UHFFFAOYSA-N
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Description

Heptane, 3,4-diethyl is a useful research compound. Its molecular formula is C11H24 and its molecular weight is 156.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H24 B14558633 Heptane, 3,4-diethyl CAS No. 61869-01-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61869-01-0

Molecular Formula

C11H24

Molecular Weight

156.31 g/mol

IUPAC Name

3,4-diethylheptane

InChI

InChI=1S/C11H24/c1-5-9-11(8-4)10(6-2)7-3/h10-11H,5-9H2,1-4H3

InChI Key

UWOPVDFSBGDRJR-UHFFFAOYSA-N

Canonical SMILES

CCCC(CC)C(CC)CC

Origin of Product

United States

Initiation:the Reaction is Initiated by the Homolytic Cleavage of the Halogen Molecule E.g., Cl₂ or Br₂ into Two Halogen Radicals X• . This Step Requires an Input of Energy, Typically from Uv Light or Heat.organicchemistrytutor.comlibretexts.orgucalgary.ca

Reaction: X₂ + energy (hν or Δ) → 2 X•

Propagation:this Stage Consists of Two Repeating Steps That Sustain the Chain Reaction.masterorganicchemistry.comlibretexts.org

Step 1: Hydrogen Abstraction. The halogen radical abstracts a hydrogen atom from the alkane to form a hydrogen halide and an alkyl radical. pressbooks.pub In 3,4-diethylheptane, the tertiary hydrogen at C3 or C4 is preferentially abstracted due to the lower bond dissociation energy of the tertiary C-H bond. libretexts.orglibretexts.org

Reaction: C₁₁H₂₄ + X• → C₁₁H₂₃• + HX

Step 2: Halogen Abstraction. The resulting alkyl radical reacts with another halogen molecule to form the alkyl halide product and a new halogen radical, which can then continue the chain. ucalgary.ca

Reaction: C₁₁H₂₃• + X₂ → C₁₁H₂₃X + X•

Bond Type Bond Dissociation Energy (kcal/mol)
CH₃-H Methyl105
CH₃CH₂-H Primary (1°)101
(CH₃)₂CH-H Secondary (2°)98.5
(CH₃)₃C-H Tertiary (3°)96.5
Cl-Cl 58
Br-Br 46
H-Cl 103
H-Br 87.5

This interactive table displays typical bond dissociation energies relevant to free radical halogenation. The lower energy for a tertiary C-H bond indicates it is the easiest to break. nih.govresearchgate.net

Termination:the Chain Reaction Concludes when Two Radicals Combine to Form a Stable, Non Radical Molecule.srmist.edu.inucalgary.ca

Carbocation-Mediated Reactions in Branched Hydrocarbons

Carbocations are key intermediates in several reactions of branched alkanes, including isomerization and cracking, which are of significant industrial importance.

Under acidic conditions, such as those found in zeolite catalysts used in petroleum refining, alkanes can undergo isomerization and cracking. The mechanism often involves the formation of a pentacoordinated carbonium ion by protonation of the alkane. researchgate.net This unstable intermediate can then lose H₂ to form a classical trivalent carbocation (carbenium ion).

For branched alkanes, skeletal isomerization can proceed through protonated cyclopropane (B1198618) (PCP) intermediates. researchgate.netresearchgate.net A carbocation can rearrange by forming a PCP ring structure, which can then open in a different manner to yield an isomerized carbocation. This pathway allows for the interconversion of branched alkane isomers. researchgate.net Cracking, the breaking of C-C bonds to form smaller molecules, also proceeds via carbocation intermediates.

When a branched alkane like 3,4-diethylheptane is analyzed by mass spectrometry, it is ionized to form a radical cation (molecular ion). jove.com These molecular ions are often unstable and undergo fragmentation. The fragmentation of branched alkanes is dominated by cleavage at the branching points. ic.ac.ukwhitman.edu This is because such cleavage, known as beta-scission (cleavage of the bond beta to the charged atom), results in the formation of a more stable secondary or tertiary carbocation. uobasrah.edu.iq

For the 3,4-diethylheptane radical cation, cleavage is most likely to occur at the C3-C4 bond or adjacent C-C bonds. The loss of the largest possible alkyl radical at a branching point is generally favored. whitman.edu Due to the high stability of the resulting tertiary carbocations, the molecular ion peak for highly branched alkanes is often very weak or absent in the mass spectrum. jove.comuobasrah.edu.iq

Possible Fragmentation Pathway for 3,4-diethylheptane: Cleavage at the C3-C4 bond could lead to various charged fragments, with the positive charge preferentially residing on the more substituted fragment.

Alkyl halide derivatives of 3,4-diethylheptane, such as 3-chloro-3,4-diethylheptane, are tertiary alkyl halides. These substrates can undergo elimination reactions to form alkenes. The specific mechanism (E1, E2, or E1cB) depends on factors like the strength of the base, the solvent, and the structure of the substrate. libretexts.org

Organometallic Catalysis in Alkane Transformation

The transformation of alkanes, which are typically inert due to their strong, nonpolar C-H and C-C bonds, into more valuable functionalized molecules is a significant challenge in chemistry. Organometallic catalysis provides a powerful avenue for achieving this by activating these unreactive bonds under milder conditions than traditional methods. The reactivity of branched alkanes, such as 3,4-diethylheptane, in these transformations is of particular interest due to their complex structures and the presence of various types of C-H bonds.

The activation of C-H bonds in alkanes by transition metal complexes is a fundamental step in many catalytic functionalization reactions. This process often proceeds through a mechanism involving oxidative addition and its reverse, reductive elimination.

Oxidative Addition: In this step, a low-valent metal center inserts into a C-H bond of the alkane, cleaving the bond and forming new metal-carbon (M-C) and metal-hydride (M-H) bonds. This process results in an increase in both the coordination number and the formal oxidation state of the metal. For a branched alkane like 3,4-diethylheptane, the metal complex can interact with primary, secondary, or tertiary C-H bonds.

The structure of 3,4-diethylheptane presents multiple sites for C-H activation:

Primary C-H bonds: Located on the terminal methyl groups of the ethyl and propyl chains.

Secondary C-H bonds: Located on the methylene groups of the ethyl and propyl chains.

Tertiary C-H bonds: Located at the 3- and 4-positions of the heptane backbone.

The selectivity of oxidative addition is influenced by both electronic and steric factors. Electronically, the order of C-H bond strength is typically primary > secondary > tertiary, suggesting that tertiary C-H bonds are weaker and thus more susceptible to cleavage. However, the steric hindrance around the C-H bond also plays a crucial role. The highly substituted nature of the tertiary C-H bonds at the 3- and 4-positions in 3,4-diethylheptane, being attached to a quaternary carbon, can sterically hinder the approach of a bulky metal catalyst. This steric congestion can influence the regioselectivity of C-H activation.

Reductive Elimination: This is the microscopic reverse of oxidative addition and is often the product-forming step in a catalytic cycle. researchgate.net In this process, the M-C and M-H bonds are broken, and a new C-H or C-C bond is formed, while the metal center is reduced to its initial lower oxidation state. researchgate.net For reductive elimination to occur, the groups to be eliminated must typically be in a cis orientation on the metal's coordination sphere. umb.edu The rate of reductive elimination is influenced by the steric bulk of the ligands and the electronic properties of the metal center. libretexts.org Sterically demanding alkyl groups, such as the one derived from 3,4-diethylheptane, can accelerate reductive elimination by relieving steric strain in the transition state. libretexts.org

Factor Influence on Oxidative Addition of 3,4-diethylheptane Influence on Reductive Elimination from a 3,4-diethylheptyl-metal complex
C-H Bond Strength Favors activation of weaker tertiary C-H bonds.Not directly applicable.
Steric Hindrance May disfavor activation at the sterically crowded tertiary C-H positions.Can accelerate the reaction to relieve steric strain.
Metal Complex Electron-rich, coordinatively unsaturated metals are more reactive.Electron-poor metal centers can favor elimination.
Ligand Properties Bulky ligands can influence regioselectivity and reaction rates.Sterically demanding ligands can promote elimination.

Table 1: Factors Influencing Oxidative Addition and Reductive Elimination in the context of 3,4-diethylheptane.

Alkane dehydrogenation is a key industrial process for the production of alkenes, which are valuable feedstocks for the chemical industry. Organometallic catalysts offer pathways for selective dehydrogenation under milder conditions compared to traditional high-temperature thermal cracking.

The mechanism of metal-mediated dehydrogenation of an alkane like 3,4-diethylheptane typically involves the following key steps:

C-H Activation: The catalytic cycle is initiated by the oxidative addition of a C-H bond of the alkane to the metal center, forming an alkyl-metal-hydride intermediate.

β-Hydride Elimination: A hydrogen atom from the carbon atom beta to the metal center is transferred to the metal, forming a metal-dihydride complex and a coordinated alkene. For this step to occur, there must be a hydrogen atom at the β-position.

Alkene Dissociation: The resulting alkene product is released from the metal center.

Reductive Elimination of H₂: The two hydride ligands on the metal center combine and are eliminated as molecular hydrogen (H₂), regenerating the active catalyst.

The regioselectivity of dehydrogenation in a branched alkane such as 3,4-diethylheptane is highly dependent on the catalyst system and the reaction conditions. The initial C-H activation can occur at different positions, and subsequent β-hydride elimination can lead to a variety of olefin isomers. For instance, initial activation at a secondary C-H bond on the heptane backbone could lead to the formation of an internal double bond, while activation at a primary C-H bond could potentially lead to a terminal alkene, although this is generally less favored for longer chain alkanes.

Catalyst specificity is paramount in controlling the outcome of the dehydrogenation of branched alkanes. Pincer-ligated iridium complexes have shown high activity and selectivity in alkane dehydrogenation. The nature of the pincer ligand, including its steric and electronic properties, can be tuned to control the selectivity of the reaction. For example, catalysts can be designed to favor the formation of the thermodynamically more stable internal olefins or, in some cases, the less stable but often more desirable α-olefins. nih.gov

Catalyst System Typical Substrate Key Selectivity Features Potential Application to 3,4-diethylheptane
Pincer-Iridium Complexes Linear and cyclic alkanesHigh activity and selectivity for α-olefins in some cases.Could potentially favor dehydrogenation at the less hindered positions of the alkyl chains.
Platinum-based catalysts (e.g., Pt-Sn) Light alkanes (propane, butane)High conversion and selectivity to internal olefins.Likely to produce a mixture of internal olefin isomers due to the multiple possible dehydrogenation sites.
Chromia-Alumina (Cr₂O₃/Al₂O₃) Industrial dehydrogenation of light alkanesRobust and effective at high temperatures.Would likely lead to a mixture of dehydrogenated products and potentially cracking at high temperatures.

Table 2: Comparison of Catalyst Systems for Alkane Dehydrogenation and their Potential Specificity for 3,4-diethylheptane.

The branched structure of 3,4-diethylheptane presents both challenges and opportunities in organometallic catalysis. While steric hindrance can affect reaction rates and selectivity, the presence of different types of C-H bonds allows for the potential synthesis of a variety of functionalized products, provided that highly selective catalyst systems are employed.

Iv. Advanced Spectroscopic and Analytical Characterization Techniques for Branched Alkanes

Mass Spectrometry for Structural Elucidation of Branched Hydrocarbons

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structure of compounds by measuring the mass-to-charge ratio of their ions. creative-proteomics.com For branched alkanes, mass spectrometry is crucial for identifying branching points within the carbon skeleton. ic.ac.uk

Electron Ionization (EI) is a widely used "hard" ionization technique in mass spectrometry that involves bombarding gas-phase molecules with high-energy electrons (typically 70 eV). libretexts.orgwikipedia.org This process imparts significant energy to the molecule, leading to the ejection of an electron and the formation of a molecular ion (M+•). libretexts.org Due to the high energy involved, the molecular ion often undergoes extensive fragmentation, breaking into smaller, charged fragments. libretexts.org While this extensive fragmentation can sometimes prevent the observation of the molecular ion peak, especially in highly branched alkanes, the resulting fragmentation pattern is highly reproducible and provides a detailed fingerprint of the molecule's structure. libretexts.orgwhitman.edu

In the analysis of branched alkanes, EI mass spectrometry reveals characteristic fragmentation patterns that help in determining the location of the branches. ic.ac.uk Fragmentation tends to occur preferentially at the branching points because this leads to the formation of more stable secondary or tertiary carbocations. ic.ac.ukjove.com The loss of the largest alkyl fragment at a branch point is often favored as it results in a more stabilized radical. whitman.edu For instance, the mass spectrum of a branched alkane will show a different pattern of fragment ions compared to its linear isomer. While linear alkanes show a series of ion clusters separated by 14 Da (corresponding to CH₂ groups), branched alkanes exhibit a less regular pattern with more intense peaks corresponding to the stable carbocations formed at the branches. ic.ac.ukwhitman.edu

Table 1: General Fragmentation Characteristics in EI-MS of Alkanes

FeatureLinear AlkanesBranched Alkanes
Molecular Ion (M+•) Peak Often observed, but intensity decreases with increasing chain length. ic.ac.ukWeak or absent, especially in highly branched structures. whitman.eduuni-saarland.de
Fragmentation Pattern Shows clusters of peaks (CnH2n+1) separated by 14 Da. ic.ac.ukDominated by fragmentation at branching points, leading to intense peaks corresponding to stable carbocations. ic.ac.ukjove.com
Key Fragment Ions Peaks at m/z 43 (C₃H₇⁺) and 57 (C₄H₉⁺) are common in longer chains. uni-saarland.deThe most stable carbocation formed by cleavage at the branch point often results in the base peak. jove.com

This table provides a generalized comparison of fragmentation patterns. Actual spectra can be more complex.

To overcome the issue of the molecular ion peak being weak or absent in EI-MS of highly branched alkanes, "soft" ionization techniques are employed. creative-proteomics.com Methods such as Chemical Ionization (CI), Field Ionization (FI), and Electrospray Ionization (ESI) are less energetic and are more likely to produce an intact molecular ion or a quasi-molecular ion (e.g., [M+H]⁺). creative-proteomics.commdpi.comacs.org This is crucial for determining the molecular weight of an unknown compound. libretexts.org While soft ionization preserves the molecular ion, it provides less structural information due to limited fragmentation. researchgate.net

For the analysis of complex mixtures of hydrocarbons, such as those found in petroleum products, a single analytical technique is often insufficient. gcms.cz Comprehensive two-dimensional gas chromatography (GC×GC) coupled with Time-of-Flight Mass Spectrometry (TOFMS) is a powerful tool for separating and identifying the individual components of such mixtures. gcms.czgcms.cz

GC×GC provides significantly higher chromatographic resolution than conventional one-dimensional GC, allowing for the separation of co-eluting isomers. gcms.czazom.com The separated compounds then enter the TOFMS, which rapidly acquires full mass spectra. gcms.cz This combination allows for the detailed characterization of complex samples containing a wide range of linear, branched, and cyclic alkanes. gcms.cz The structured nature of GC×GC chromatograms, where compounds of a similar class elute in specific regions, further aids in the identification and classification of different hydrocarbon types. gcms.czgcms.cz This technique has proven invaluable for resolving and identifying thousands of previously uncharacterized aromatic hydrocarbons with branched alkyl substituents in environmental samples. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a non-destructive analytical technique that provides detailed information about the structure, dynamics, chemical environment, and conformation of molecules. rsc.orgsigmaaldrich.com It is based on the interaction of atomic nuclei with an external magnetic field. sigmaaldrich.com For branched alkanes, NMR, particularly ¹H and ¹³C NMR, is essential for determining the precise connectivity of atoms and the stereochemistry of the molecule. libretexts.org

One-dimensional (1D) ¹H and ¹³C NMR spectra provide fundamental information about the structure of a molecule. The number of signals in a ¹³C NMR spectrum indicates the number of unique carbon environments, while the chemical shift of each signal provides information about the type of carbon atom. libretexts.org Similarly, ¹H NMR spectra show the number of different proton environments and their chemical shifts. savemyexams.com The integration of ¹H NMR signals reveals the relative number of protons in each environment, and spin-spin coupling patterns (splitting) provide information about adjacent protons. libretexts.orgyoutube.com

Two-dimensional (2D) NMR techniques provide even more detailed structural information by showing correlations between different nuclei. muni.cz Correlation SpectroscopY (COSY) is a homonuclear 2D technique that correlates the chemical shifts of ¹H nuclei that are J-coupled to each other, revealing the connectivity of protons within a molecule. youtube.communi.cz

Double-Quantum Filtered COSY (DQF-COSY) is an advanced version of the COSY experiment that offers higher resolution by producing phase-sensitive spectra with pure absorption lineshapes. muni.cz This technique is particularly useful for analyzing complex spectra and for studying molecules in environments that cause significant line broadening, such as within porous media. acs.orgicheme.org The DQF-COSY experiment suppresses unwanted diagonal peaks and t₁ noise, making the cross-peaks, which contain the crucial structural information, easier to analyze. acs.org

NMR spectroscopy is a powerful tool for characterizing the composition of complex mixtures of branched alkanes. acs.org By analyzing the 1D anti-diagonal projections of 2D DQF-COSY spectra, it is possible to obtain high-resolution information even for mixtures confined within porous media, where magnetic field inhomogeneities typically cause severe line broadening. acs.orgresearchgate.net This approach has been successfully used to determine the composition of mixtures of linear and monomethyl alkanes. acs.orgresearchgate.net

Vibrational Spectroscopy for Conformational and Functional Group Analysis

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is a powerful tool for analyzing the structure and conformational isomerism of alkanes. These methods probe the quantized vibrational energy levels of a molecule. For a molecule to be IR active, there must be a change in the dipole moment during the vibration, whereas for a vibration to be Raman active, a change in the molecule's polarizability is required. arxiv.orgtanta.edu.eghoriba.com This complementarity means that some vibrations may be active in one technique but not the other, making their combined use crucial for a comprehensive analysis. arxiv.org

The primary vibrational modes for branched alkanes include:

C-H Stretching: These vibrations occur in the 3000-2850 cm⁻¹ region. The sp³ C-H bonds in alkanes consistently absorb below 3000 cm⁻¹. Asymmetric stretches (ν_as) typically appear at higher wavenumbers (e.g., ~2960 cm⁻¹ for CH₃ and ~2925 cm⁻¹ for CH₂) than symmetric stretches (ν_s) (e.g., ~2870 cm⁻¹ for CH₃ and ~2850 cm⁻¹ for CH₂).

C-H Bending: These vibrations appear at lower frequencies. The scissoring motion of CH₂ groups is found around 1465 cm⁻¹, while the asymmetric bending of CH₃ groups is observed near 1450 cm⁻¹. Symmetric "umbrella" bending for CH₃ groups occurs around 1375 cm⁻¹. The presence of branching, such as the ethyl groups in 3,4-diethylheptane, can lead to distinct features. For instance, ethyl and other branched groups often show specific C-H bending bands that help in their identification.

C-C Stretching and Bending: Carbon-carbon stretching vibrations are typically weak in IR spectra and appear in the broad 1200-800 cm⁻¹ region. However, symmetric C-C stretching modes are often strong in Raman spectra, appearing around 1000 cm⁻¹. Skeletal C-C bending vibrations occur at very low frequencies (<500 cm⁻¹).

The table below summarizes the expected characteristic vibrational bands for a branched alkane like 3,4-diethylheptane.

Vibrational Mode Typical Wavenumber (cm⁻¹) Technique Expected Intensity
Asymmetric CH₃ Stretch~2960IR, RamanStrong (IR), Medium (Raman)
Asymmetric CH₂ Stretch~2925IR, RamanStrong (IR), Medium (Raman)
Symmetric CH₃ Stretch~2870IR, RamanMedium (IR), Strong (Raman)
Symmetric CH₂ Stretch~2850IR, RamanMedium (IR), Strong (Raman)
CH₂ Scissoring~1465IRMedium
CH₃ Asymmetric Bending~1450IRMedium
CH₃ Symmetric Bending~1375IRMedium-Strong
C-C Stretching800-1200Raman, IRStrong (Raman), Weak (IR)
Skeletal Bending< 500RamanMedium

This table is generated based on general data for branched alkanes.

While the identification of characteristic bands provides valuable functional group information, a more detailed interpretation of the complex vibrational spectra of branched alkanes requires Normal Coordinate Analysis (NCA). NCA is a theoretical method that describes the vibrational motions of a molecule in terms of its "normal modes," where all atoms oscillate in phase with the same frequency.

The process involves developing a force field, which is a set of force constants that define the potential energy of the molecule as a function of its atomic coordinates. These force constants represent the stiffness of the bonds (stretching) and the resistance to angular deformation (bending). For complex molecules like branched alkanes, force fields are often developed by transferring and refining parameters from smaller, well-studied molecules like isobutane (B21531) and neopentane. The success of transferring these parameters suggests that they can be extended to larger branched hydrocarbons. nih.gov

Several force fields have been developed for alkanes, including the NERD (Nath, Escobedo, and de Pablo revised) and OPLS (Optimized Potentials for Liquid Simulations) force fields, which are used in molecular dynamics and simulations of physical properties but are based on the same principles of defining intramolecular potential energy. nist.govvulcanchem.comnih.gov Through NCA, a calculated vibrational spectrum can be generated and compared to the experimental IR and Raman data. This comparison allows for:

Precise Assignment: Each observed band can be assigned to a specific normal mode or a combination of modes.

Conformational Studies: Different conformers (rotational isomers) of a molecule will have slightly different vibrational spectra. NCA can be performed on various possible conformers of 3,4-diethylheptane, and the calculated spectra can be compared with the experimental spectrum to determine which conformers are present in the sample. For example, a study on 3,3-dimethylhexane (B1196316) used NCA to show that the compound exists as a mixture of at least two different conformers by identifying spectral bands unique to each one. nist.gov

Force Field Refinement: Discrepancies between calculated and observed frequencies can be used to refine the force field parameters, leading to a more accurate description of the molecule's potential energy surface.

Concept in NCA Description Application to 3,4-diethylheptane
Force Field A set of parameters (force constants) describing the potential energy of a molecule as a function of bond lengths and angles.A transferable force field from smaller branched alkanes would be used to model the interatomic forces. nih.gov
Normal Modes The fundamental, independent vibrational motions of a molecule.Calculation of the 111 normal modes of vibration (3N-6, where N=39 atoms).
Potential Energy Distribution (PED) A measure of the contribution of each internal coordinate (bond stretch, angle bend) to a given normal mode.Used to assign observed IR and Raman bands, e.g., identifying a band as primarily a CH₂ rock or a C-C stretch. github.io
Conformer Analysis Separate NCA calculations are run for different stable conformers.The calculated spectra for different rotational isomers around the C-C bonds can be compared to experimental data to identify the existing conformational mixture. nist.gov

This table outlines the key components and applications of Normal Coordinate Analysis.

Ultraviolet (UV) spectroscopy probes electronic transitions within a molecule, typically from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). However, simple alkanes like 3,4-diethylheptane consist only of C-C and C-H sigma (σ) bonds. The energy required to excite an electron from a σ bonding orbital to a σ* antibonding orbital is very high, meaning that alkanes absorb at very short wavelengths (typically < 160 nm), far outside the range of standard UV-Vis spectrometers (200-800 nm). nist.gov Therefore, UV spectroscopy is generally not a viable technique for the direct conformational analysis of simple branched alkanes.

This technique becomes powerful for conformational analysis when a UV chromophore (a light-absorbing group, such as a C=C double bond, a carbonyl group, or an aromatic ring) is present in the molecule. nist.govnist.gov For such molecules, the environment surrounding the chromophore can influence its electronic transitions. This influence can be understood through the Environment-Induced Electronic Stark Effect (EI-ESE) . arxiv.orgnist.govucalgary.ca

The Stark effect describes the shifting and splitting of spectral lines due to the presence of an electric field. In the context of a flexible molecule, different conformers will have different arrangements of their atoms in space. If the molecule contains polar groups, each conformer will generate a unique internal electric field at the location of the chromophore. This internal electric field perturbs the energy levels of the chromophore's HOMO and LUMO, leading to a shift in the observed UV absorption frequency (a Stark shift). nist.gov

By correlating the experimentally observed UV absorption frequencies with the internal electric fields calculated for various stable conformers, it is possible to assign specific spectral features to specific conformations. nist.govucalgary.ca While this is a powerful method, its application to 3,4-diethylheptane is precluded by the absence of a UV chromophore. The concept is primarily applied to more complex systems where a probe group is sensitive to its electrostatic environment. nist.govucalgary.ca

Concept Principle Relevance to Branched Alkanes
UV Spectroscopy Measures electronic transitions, typically π → π* or n → π.Simple alkanes lack π or non-bonding (n) electrons and only undergo high-energy σ → σ transitions, making them effectively transparent in the standard UV range. nist.gov
Chromophore A part of a molecule responsible for its color by absorbing light in the visible or UV region.3,4-diethylheptane does not contain a chromophore.
Electronic Stark Effect The shifting of electronic transition energies (and thus spectral lines) by an electric field.Not directly applicable to 3,4-diethylheptane via UV spectroscopy due to the lack of electronic transitions in the accessible range.
Environment-Induced Stark Effect (EI-ESE) Conformational changes alter the internal electric field experienced by a chromophore, causing measurable shifts in its UV absorption. nist.govucalgary.caA powerful tool for conformational analysis of molecules containing chromophores, but not for simple alkanes.

This table explains the principles of UV spectroscopy and the Stark effect and their limited applicability to the target compound.

V. Organic Reaction Mechanisms and Reactivity of Branched Alkanes

Free Radical Reaction Pathways of Alkanes

Free radical reactions provide a key pathway for the functionalization of otherwise inert alkanes. unacademy.com These reactions proceed via a chain mechanism involving highly reactive radical intermediates. srmist.edu.inunacademy.com

Free radical halogenation is a substitution reaction where a hydrogen atom on an alkane is replaced by a halogen atom, typically chlorine or bromine, in the presence of heat or ultraviolet (UV) light. pressbooks.pubchemguide.net The reaction with 3,4-diethylheptane is regioselective, meaning the halogen atom is not substituted at all positions equally. The selectivity is determined by the stability of the alkyl radical intermediate formed during the reaction. chemistrysteps.com

The stability of alkyl free radicals follows the order: tertiary (3°) > secondary (2°) > primary (1°) > methyl. stackexchange.commasterorganicchemistry.com This stability trend is attributed to hyperconjugation. Consequently, hydrogen atoms on tertiary carbons are more readily abstracted than those on secondary or primary carbons. fiveable.mequora.com In 3,4-diethylheptane, the two hydrogens at the C3 and C4 positions are tertiary. Therefore, halogenation will preferentially occur at these sites.

The choice of halogen also significantly impacts selectivity. Bromination is highly selective for the most substituted carbon, whereas chlorination is less selective and can yield a mixture of products. chemistrysteps.comwikipedia.org This difference is explained by the Hammond postulate, which states that the transition state for hydrogen abstraction in the more endothermic bromination reaction has more radical character and is more sensitive to the stability of the resulting radical. wikipedia.org

Parameter Chlorination Bromination
Relative Reactivity (3°:2°:1°) 5 : 3.8 : 11600 : 82 : 1
Selectivity LowHigh
Major Product with 3,4-diethylheptane Mixture, but favors 3-chloro-3,4-diethylheptane and 4-chloro-3,4-diethylheptanePredominantly 3-bromo-3,4-diethylheptane and 4-bromo-3,4-diethylheptane

This interactive table summarizes the selectivity of halogenation reactions.

The mechanism of free radical halogenation is a chain reaction characterized by three distinct stages: initiation, propagation, and termination. chemistrystudent.commasterorganicchemistry.comlibretexts.orglibretexts.org

Vi. Future Directions and Emerging Research Avenues in 3,4 Diethylheptane and Branched Alkane Research

Development of Novel Chiral Catalysts for Enantioselective Synthesis of Branched Alkanes

The synthesis of specific stereoisomers of branched alkanes is a significant challenge in chemistry. Enantioselective synthesis, which produces a particular enantiomer of a chiral molecule, is crucial in pharmaceuticals and materials science where biological activity and material properties are often stereospecific. wikipedia.org The development of novel chiral catalysts is at the forefront of efforts to achieve precise control over the three-dimensional structure of branched alkanes.

Recent progress has been made in the asymmetric C-H functionalization of alkanes, a process that directly converts C-H bonds into new chemical bonds with high stereocontrol. snnu.edu.cn For instance, researchers have developed highly sterically demanding chiral dirhodium catalysts that can effectively recognize and react with specific C-H bonds in linear and branched alkanes, yielding products with high enantioselectivity (90%–99% ee). snnu.edu.cn Another promising approach involves merging photocatalysis with chiral Lewis acid catalysis. A dual-catalysis system using a photocatalyst and a chiral copper complex has been shown to enable the enantioselective alkylation of cyclic sulfonimines with alkyl radicals generated from alkanes. rsc.org

Chiral molybdenum-based complexes have also emerged as highly efficient and enantioselective catalysts for alkene metathesis, a powerful reaction for forming carbon-carbon double bonds. nih.govlibretexts.org These catalysts, which feature a stereogenic metal center, can facilitate the synthesis of enantiomerically enriched molecules that are otherwise difficult to access. nih.gov The application of these catalysts in ring-closing metathesis (RCM) has successfully produced complex cyclic systems, demonstrating their potential for creating intricate branched structures. libretexts.org The development of such catalysts is essential for synthesizing high-value chiral molecules from abundant small hydrocarbons. snnu.edu.cn

Hybrid catalysts, which combine transition metal catalysis with biological scaffolds like proteins or peptides, represent another innovative frontier. mdpi.com These "Artificial Metalloenzymes" (ArMs) and "Metallo Peptides" (MPs) leverage the high selectivity of biocatalysts and the broad reactivity of metal catalysts. mdpi.com For example, ArMs have been developed for carbene insertion into C-H bonds and Michael addition reactions, achieving excellent diastereo- and enantioselectivity. mdpi.com These systems offer a promising route to new-to-nature reactions for asymmetric carbon-carbon bond formation. mdpi.com

Table 1: Examples of Chiral Catalysts and Their Performance in Enantioselective Synthesis

Catalyst Type Reaction Substrate Type Enantiomeric Excess (ee) Reference
Chiral Dirhodium Catalyst C-H Insertion Linear/Branched Alkanes 90-99% snnu.edu.cn
Chiral Copper/Photocatalyst C-H Alkylation Cyclic Sulfonimines Not Specified rsc.org
Chiral Molybdenum Complex Alkene Metathesis Alkenes Up to 98% libretexts.org
Artificial Metalloenzyme (ArM) Cyclopropanation Difluorinated Styrene > 98% mdpi.com

Advanced Integration of Artificial Intelligence and Machine Learning in Computational Chemistry for Complex Hydrocarbon Systems

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing computational chemistry, offering powerful tools to predict the properties and behavior of complex hydrocarbons like 3,4-diethylheptane. nih.gov Traditional computational methods, while accurate, are often time-consuming, limiting their application to large-scale screening or complex systems. researchgate.net ML models, trained on data from experiments or high-level computations, can dramatically accelerate these predictions. nih.govacs.org

Neural networks are a key ML technique being applied to hydrocarbons. garethconduit.orgarxiv.org By representing the structure of alkanes using a set of chemical descriptors, researchers can train neural networks to predict a wide range of physical properties, including boiling point, heat capacity, and vapor pressure. garethconduit.orgarxiv.orgresearchgate.netcam.ac.uk These models can often achieve higher accuracy than competing statistical and physico-chemical methods and can be used to identify erroneous data in existing literature. garethconduit.orgarxiv.org The ability of these models to handle fragmented data and exploit property-property correlations further enhances their predictive power. researchgate.net

Table 2: Applications of Machine Learning in Hydrocarbon Research

ML Model/Technique Application Predicted Properties/Outcomes Key Advantage Reference
Artificial Neural Networks (ANN) Property Prediction Boiling point, heat capacity, vapor pressure, viscosity High accuracy, ability to handle fragmented data, extrapolation to heavy alkanes garethconduit.orgarxiv.orgresearchgate.netcam.ac.uk
Supervised Learning (Regression) Electronic Structure HOMO/LUMO energies Fast prediction compared to time-consuming DFT calculations researchgate.net
Deep Learning (CNN/LSTM) Structure Recognition SMILES representation from images Automates the conversion of hand-drawn structures to digital formats rsc.org
Graph Neural Networks Interatomic Potentials Forces and energies for molecular dynamics Data-efficient and accurate simulations of molecular behavior yandypress.com

Implementation of In Situ Spectroscopic Techniques for Real-time Reaction Monitoring and Mechanism Elucidation

Understanding the intricate mechanisms of chemical reactions is fundamental to optimizing catalytic processes for the synthesis and conversion of branched alkanes. In situ and operando spectroscopic techniques, which analyze the catalyst and reacting species under actual working conditions, are indispensable tools for achieving this understanding. rsc.orgspectroscopyonline.com These methods provide real-time information, allowing researchers to observe transient intermediates, identify active catalytic sites, and correlate structural changes with catalytic activity and selectivity. rsc.orgmt.commdpi.com

A variety of spectroscopic techniques are employed for in situ monitoring. spectroscopyonline.com Raman spectroscopy is particularly useful for studying solid catalysts at high temperatures and pressures. spectroscopyonline.com Operando Raman studies have been used to uncover the redox cycles of metal oxide catalysts during hydrocarbon conversion, providing a direct link between the catalyst's state and its performance. spectroscopyonline.com Similarly, operando UV-vis spectroscopy has been implemented to investigate the deactivation mechanisms in zeolite catalysts during alkene oligomerization, revealing the formation of hydrocarbon pool species that act as precursors to coke. rsc.org

Infrared (IR) spectroscopy, especially Fourier-transform infrared (FTIR) spectroscopy, can detect reaction intermediates and products by identifying their characteristic vibrational modes. rsc.org This technique is valuable for studying the adsorption of reactants and the formation of surface species on catalysts. whiterose.ac.uk Nuclear magnetic resonance (NMR) spectroscopy offers another powerful method for simultaneous structure identification and quantification. acs.org The development of benchtop NMR spectrometers has made real-time monitoring of reactions, such as carbon-carbon bond formation, more accessible. acs.org The data from these advanced analytical techniques provide crucial insights for designing more efficient and robust catalysts for hydrocarbon transformations. mdpi.comresearchgate.net

Table 3: Comparison of In Situ Spectroscopic Techniques for Reaction Monitoring

Technique Information Provided Typical Application in Hydrocarbon Chemistry Advantages Limitations Reference
Operando Raman Spectroscopy Catalyst structure, redox states, adsorbed species Studying metal oxide and zeolite catalysts during reaction High temperature/pressure capability, sensitive to metal-oxygen bonds Weak signals for some species, potential for fluorescence interference spectroscopyonline.com
Operando UV-vis Spectroscopy Electronic transitions, formation of carbocations and aromatic species Monitoring coke formation and catalyst deactivation pathways High sensitivity to conjugated systems Limited structural information rsc.org
In Situ FTIR Spectroscopy Vibrational modes of functional groups, intermediates (e.g., CO) Analyzing surface adsorbates and reaction intermediates Rich structural information, widely applicable Can be difficult to use in the presence of liquids (e.g., water) rsc.orgwhiterose.ac.uk
In Situ NMR Spectroscopy Molecular structure, quantification of species Monitoring liquid-phase reactions, identifying products and intermediates Detailed structural elucidation, quantitative analysis Lower sensitivity, requires specific reactor setups acs.org

Designing Catalytic Materials with Tailored Pore Structures for Enhanced Shape-Selectivity and Isomer Control

The ability to control the formation of specific isomers of branched alkanes is a primary goal in catalysis, particularly for producing high-quality fuels and chemical feedstocks. Shape-selective catalysis, which uses the pore structure of a catalyst to control which reactant molecules can enter and which product molecules can form and exit, is a key strategy for achieving this control. geeksforgeeks.org Zeolites and metal-organic frameworks (MOFs) are two classes of porous materials at the center of this research. nih.govrsc.org

Zeolites are crystalline microporous aluminosilicates with well-defined pore structures that make them excellent shape-selective catalysts. geeksforgeeks.orgrsc.org The size and geometry of the zeolite channels can selectively favor the formation of certain isomers while sterically hindering the formation of others. rsc.org For example, in the hydroisomerization of n-alkanes, zeolites with 10-membered ring channels tend to produce higher yields of desired mono-branched isomers, while those with larger 12-membered ring channels are more active but can favor multi-branched isomers or cracking. researchgate.net Research has shown that even a small difference of 0.3 Å in zeolite channel size can be critical for isomer selectivity. rsc.orgrsc.org Zeolites like ZSM-5 and ZSM-12 are widely used and studied for their ability to control product distribution in reactions like isomerization and cracking. researchgate.netoaepublish.com

Metal-organic frameworks (MOFs) are another class of highly promising porous materials, constructed from metal ions or clusters linked by organic molecules. nih.gov Their key advantages include exceptionally high porosity, large surface areas, and highly tunable structures. nih.gov MOFs can be used as catalysts themselves or as supports or precursors for other catalytic materials. mdpi.com Their tailorable porosity allows for precise control over the transport of reactants and products, enhancing reaction rates and selectivity. nih.gov Researchers are exploring MOFs for a variety of catalytic applications, including selective hydrocarbon oxidation and hydrogenolysis. rsc.orgosti.gov The rational design of these porous materials, whether zeolites or MOFs, is a critical avenue for developing next-generation catalysts with superior control over the isomerization of alkanes like 3,4-diethylheptane. osti.gov

Table 4: Porous Materials for Shape-Selective Alkane Isomerization

Material Pore Dimensions (Å) Key Feature Application/Selectivity Reference
ZSM-22 4.6 x 5.7 1D 10-membered ring channels High selectivity for mono-branched isomers; low for multi-branched (~17%) rsc.orgrsc.org
ZSM-12 5.6 x 6.0 1D 12-membered ring channels High activity, preferential for bulky alkanes, max selectivity for multi-branched isomers (~55%) rsc.orgresearchgate.netrsc.org
MOR (Mordenite) 6.5 x 7.0 Large 1D 12-membered ring channels Less steric constraint but causes significant cracking mdpi.comrsc.orgrsc.org
ZSM-5 5.1 x 5.5 and 5.3 x 5.6 3D intersecting 10-membered ring channels Widely used for isomerization and cracking, high stability geeksforgeeks.orgoaepublish.com
Metal-Organic Frameworks (MOFs) Tunable High, tailorable porosity and surface area Emerging for selective oxidation and C-O bond cleavage in hydrocarbon precursors nih.govrsc.orgosti.gov

Q & A

Basic Research: How can researchers optimize the synthesis of 3,4-diethylheptane to improve yield and purity?

Methodological Answer:
Synthetic optimization requires systematic experimental design. The Nelder-Mead simplex method is effective for minimizing variables (e.g., reaction time, temperature, catalyst loading) to maximize yield . For purification, solid-phase extraction (SPE) followed by HPLC-MS/MS analysis can isolate isomers and impurities. Use gradient elution with acetonitrile/water to resolve structurally similar byproducts . Validate purity via GC-MS with a non-polar column (e.g., DB-5MS) and electron ionization, referencing retention indices from NIST databases .

Basic Research: What safety protocols are critical when handling 3,4-diethylheptane in laboratory settings?

Methodological Answer:
Adhere to GHS hazard classifications:

  • Skin/Eye Protection: Wear nitrile gloves and safety goggles due to potential irritation (Category 2, H315/H319) .
  • Respiratory Protection: Use fume hoods or respirators with organic vapor cartridges if vapor concentrations exceed 10 ppm (H335) .
  • Spill Management: Absorb spills with inert materials (e.g., vermiculite) and avoid water to prevent environmental contamination . Document exposure incidents with biomonitoring for urinary metabolites (e.g., oxidative stress biomarkers) using validated SPE-HPLC workflows .

Basic Research: Which analytical techniques are most reliable for characterizing 3,4-diethylheptane’s structural and thermodynamic properties?

Methodological Answer:

  • Structural Confirmation:
    • GC-MS: Use a capillary column (e.g., 30 m × 0.25 mm ID, 0.25 µm film) with helium carrier gas. Compare fragmentation patterns to NIST library entries (e.g., m/z 85, 71 for alkyl chain cleavage) .
    • NMR: Assign δ<sup>13</sup>C signals for ethyl branches (10–15 ppm) and backbone methylenes (20–30 ppm) .
  • Thermodynamic Properties: Calculate vapor pressure and boiling point via Antoine equation parameters derived from GC retention data .

Advanced Research: How can researchers resolve contradictions in reported thermodynamic data for 3,4-diethylheptane?

Methodological Answer:
Discrepancies often arise from isomer impurities or measurement conditions. Implement:

  • Isomer-Specific Calibration: Synthesize and characterize all C11H24 isomers (e.g., 3,3-diethylheptane) as reference standards .
  • Computational Validation: Compare experimental vapor-liquid equilibrium (VLE) data with density functional theory (DFT) simulations using Gaussian09 with B3LYP/6-31G* basis sets. Discrepancies >5% indicate measurement artifacts .

Advanced Research: What strategies address conflicting toxicological data for 3,4-diethylheptane in in vitro vs. in vivo models?

Methodological Answer:

  • Dose-Response Reconciliation: Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate in vitro LC50 values to in vivo NOAELs. Adjust for metabolic differences (e.g., cytochrome P450 activity) .
  • Biomarker Correlation: Measure oxidative stress markers (e.g., 8-OHdG, HNE-MA) in rodent urine post-exposure. Align results with in vitro hepatocyte assays using Spearman’s rank correlation (α=0.05) .

Advanced Research: How can computational methods predict 3,4-diethylheptane’s reactivity in catalytic systems?

Methodological Answer:

  • Reaction Pathway Mapping: Use DFT to model adsorption energies on metal catalysts (e.g., Pt or Pd). Simulate transition states for dehydrogenation or cracking pathways .
  • Kinetic Monte Carlo (kMC): Predict dominant reaction mechanisms under varying temperatures (200–400°C) and pressures (1–10 atm). Validate with microreactor experiments and GC-FID product analysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.